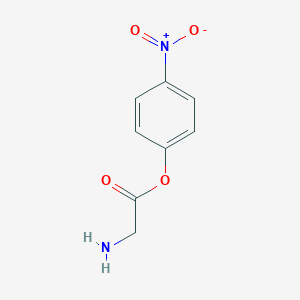

4-Nitrophenyl 2-aminoacetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Nitrophenyl compounds often involves the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This process has been explored by thousands of researchers and is considered a benchmark reaction to assess the activity of nanostructured materials . Another method involves the phase-transfer aminolysis of 4-Nitrophenyl Acetate with Amino Acid Salts .Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl compounds can be analyzed using various techniques. For instance, the Fourier transform infrared spectra of ethyl 2-amino-4- (4-nitrophenyl)-4H-pyrano [3,2-h]quinoline-3-carboxylate were recorded within the range 4000–400 cm –1 .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a commonly used reaction to examine the activity of catalytic nanostructures in an aqueous environment . Another reaction involves the enzymatic reaction carried out in 96-well plates containing clarified cell lysate, KP i buffer, PLP, 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor and the substrate, with 20% DMSO to aid substrate solubility .Safety And Hazards

Zukünftige Richtungen

The future directions for the study of 4-Nitrophenyl compounds could involve further exploration of their catalytic activity, particularly in the reduction of 4-nitrophenol . Additionally, the design, synthesis, and characterization of new carbamates of 4-Nitrophenylchloroformate and their antimicrobial and antioxidant activities could be an area of future research .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGONNPXPJQKSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170120 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-aminoacetate | |

CAS RN |

17639-39-3 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)